Gemfibrozil 1-O-β-Glucuronide-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

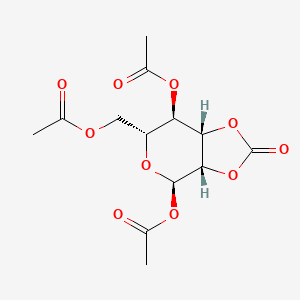

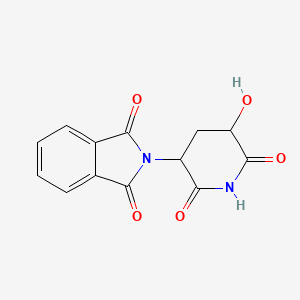

Gemfibrozil 1-O-β-Glucuronide-d6 (Gemfibrozil-d6) is a synthetic glucuronide metabolite of gemfibrozil, an antihyperlipidemic agent used to reduce elevated levels of triglycerides and cholesterol in patients with primary hyperlipidemia. Gemfibrozil-d6 is a stable, water-soluble, and non-toxic glucuronide derivative of gemfibrozil, making it a useful tool for studying the metabolism and pharmacokinetics of gemfibrozil. Gemfibrozil-d6 is a useful tool for studying the metabolism and pharmacokinetics of gemfibrozil, as well as its biochemical and physiological effects.

Mechanism of Action

Gemfibrozil-d6 is metabolized by glucuronidation in the liver to form gemfibrozil 1-O-β-glucuronide-d6. This glucuronide metabolite is then eliminated from the body via the kidneys.

Biochemical and Physiological Effects

Gemfibrozil-d6 has been shown to reduce triglyceride levels and increase HDL cholesterol levels in patients with primary hyperlipidemia. It has also been shown to have a beneficial effect on the liver, as it reduces the production of lipids and improves the efficiency of lipid metabolism. In addition, gemfibrozil-d6 has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

Gemfibrozil-d6 is a useful tool for studying the metabolism and pharmacokinetics of gemfibrozil, as it is stable, water-soluble, and non-toxic. However, it is important to note that gemfibrozil-d6 is not a drug, and therefore its effects on humans cannot be directly studied in the laboratory.

Future Directions

Future research on gemfibrozil-d6 could focus on its potential as an antihyperlipidemic agent, its effects on other organs and systems, and its role in the metabolism of other drugs. Other potential research directions include exploring the effects of gemfibrozil-d6 on cholesterol and triglyceride levels in different populations, as well as its effects on inflammation and oxidative stress. Additionally, further research could be done to investigate the effects of gemfibrozil-d6 on drug-drug interactions and to determine the most effective dosing regimen. Finally, further research could be done to investigate the effects of gemfibrozil-d6 on the cardiovascular system and its potential as a therapeutic agent.

Synthesis Methods

Gemfibrozil-d6 is synthesized from gemfibrozil in two steps. First, gemfibrozil is reacted with a difluoroacetyl chloride to form a gemfibrozil-difluoroacetyl ester. Then, the gemfibrozil-difluoroacetyl ester is reacted with β-glucuronidase to form gemfibrozil 1-O-β-glucuronide-d6.

Scientific Research Applications

Gemfibrozil-d6 has been used in in vitro and in vivo studies to investigate the pharmacokinetics and metabolism of gemfibrozil, as well as its biochemical and physiological effects. It has also been used to study the effects of gemfibrozil on the liver and other organs.

properties

| { "Design of the Synthesis Pathway": "The synthesis of Gemfibrozil 1-O-β-Glucuronide-d6 can be achieved through a multistep process involving the conversion of Gemfibrozil to its glucuronide derivative via a glucuronidation reaction. Deuterium can be incorporated into the final product by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "Gemfibrozil", "Glucuronic acid", "Deuterated reagents" ], "Reaction": [ "Gemfibrozil is reacted with glucuronic acid in the presence of a glucuronidation enzyme to form Gemfibrozil glucuronide.", "The Gemfibrozil glucuronide is then purified and reacted with deuterated reagents to incorporate deuterium into the final product, Gemfibrozil 1-O-β-Glucuronide-d6." ] } | |

CAS RN |

1703747-47-0 |

Product Name |

Gemfibrozil 1-O-β-Glucuronide-d6 |

Molecular Formula |

C₂₁H₂₄D₆O₉ |

Molecular Weight |

432.49 |

synonyms |

1-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoate] β-D-Glucopyranuroic Acid-d6; _x000B_Gemfibrozil-d6 Glucuronide; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)

![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)